![molecular formula C11H10O4S B6332482 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95% CAS No. 42087-79-6](/img/structure/B6332482.png)
3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%
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Description
“3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, 7-methoxybenzo[b]thiophene undergoes bromination and nitration at the 4-position . Also, 2-Mercapto-3-methoxybenzaldehyde reacts with chloramine to provide a simple synthesis of 7-methoxy-1,2-benzisothiazole .Scientific Research Applications
Corrosion Inhibition in Industrial Chemistry
Thiophene derivatives, including our compound of interest, are utilized as corrosion inhibitors in industrial settings . Their ability to protect metal surfaces from degradation caused by chemical reactions with corrosive agents makes them valuable in various industries.
Organic Semiconductors and Electronic Devices
Thiophene-based molecules contribute significantly to the advancement of organic semiconductors . These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The conjugated structure of thiophenes allows for efficient charge transport, making them suitable for electronic components.
Pharmacological Properties
Thiophene-containing compounds exhibit diverse pharmacological properties. Notably, they have been investigated for their:
- Anticancer effects: Some thiophene derivatives show promise as potential anticancer agents .
- Anti-inflammatory activity: Certain thiophenes exhibit anti-inflammatory properties, which could be relevant for drug development .
- Antimicrobial action: Thiophenes have been explored for their ability to combat microbial infections .
- Antihypertensive effects: Specific thiophene-based compounds may play a role in managing hypertension .
- Anti-atherosclerotic properties: Thiophenes have been studied for their impact on atherosclerosis .
Drug Development
Several drugs incorporate the thiophene ring system. For instance:
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe; it contains a 2,3,4-trisubstituted thiophene moiety .
Synthetic Chemistry and Heterocyclization
Various synthetic methods lead to thiophene derivatives. Key reactions include:
- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophenes .
Fabrication of Carboxylated Conducting Polymer/CNT Composites
Thianaphthene-2-carboxylic acid (a close relative of our compound) is used for creating thin films of carboxylated conducting polymer/carbon nanotube (CNT) composites . These materials find applications in electronic devices and sensors.
properties
IUPAC Name |
methyl 3-hydroxy-7-methoxy-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c1-14-7-5-3-4-6-8(12)10(11(13)15-2)16-9(6)7/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNIGXNISRAYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=C2O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester |
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